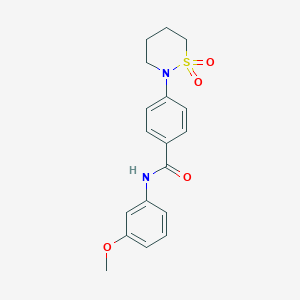

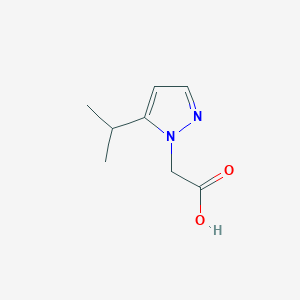

![molecular formula C16H17N5O2S B2534334 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 339022-16-1](/img/structure/B2534334.png)

6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as in numerous experimental drugs .

Synthesis Analysis

The synthesis of thiazoles has been a subject of interest in medicinal chemistry . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . Resonating structures of thiazole are considered as the following. Still, some resonating assemblies are similarly possible with the involvement of d-orbitals of sulfur .Chemical Reactions Analysis

Thiazoles occupy potent biological applications, described by Hantzsch and Weber for the first time in 1887 . It is showed similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications

Nitroimidazoles are a class of structurally unique heterocycles, notable for their variety of potential applications in medicinal chemistry. Their derivatives are actively researched for roles as anticancer, antimicrobial, antiparasitic agents, and more. These compounds are also explored for their use as artificial diagnostics and pathological probes, highlighting their broad relevance in scientific research beyond traditional therapeutic applications (Li et al., 2018).

Applications in DNA Binding and Analysis

The synthetic dye Hoechst 33258, closely related to nitroimidazole derivatives, binds strongly to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. This property has been utilized extensively in fluorescent DNA staining, chromosome and nuclear staining in plant cell biology, and as a model system for investigating DNA sequence recognition and binding. Additionally, Hoechst derivatives have found applications as radioprotectors and topoisomerase inhibitors, indicating their versatile role in biological research and drug development (Issar & Kakkar, 2013).

Exploration of Benzimidazole and Thiazole Compounds

Research into compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, which share structural similarities with 6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole, has demonstrated the importance of these frameworks in developing compounds with significant biological and electrochemical activity. This underscores the potential for such compounds in medicinal chemistry and materials science (Boča et al., 2011).

Medicinal Chemistry and Drug Development

The exploration of imidazole derivatives for antitumor activity illustrates the ongoing interest in such compounds for developing new therapeutic agents. These studies have led to the identification of derivatives with promising biological properties, offering insights into the synthesis of compounds with varied biological activities (Iradyan et al., 2009).

Mechanism of Action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including various protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, and survival.

Mode of Action

For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Biochemical Pathways

For instance, some thiazole derivatives have been found to have significant biological activity, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Pharmacokinetics

Some thiazole derivatives have been designed and synthesized with in silico admet prediction, which provides an estimate of these properties .

Result of Action

Some thiazole derivatives have shown significant antitumor activity against certain cancer cell lines . For example, one derivative demonstrated significant antitumor activity against the EGFR high-expressed human cell line HeLa .

Future Directions

Thiazole and correlated are one of the supreme significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . One of the highest reasons for death in the world is due to cancer; and several materials have been prepared for expenditure in cancer therapy .

Properties

IUPAC Name |

6-(4-benzylpiperazin-1-yl)-5-nitroimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c22-21(23)15-14(17-16-20(15)10-11-24-16)19-8-6-18(7-9-19)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBPFGHCSNCKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(N4C=CSC4=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

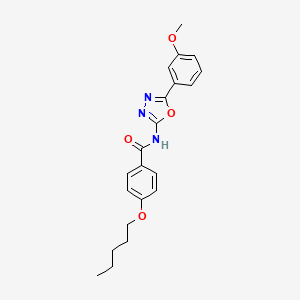

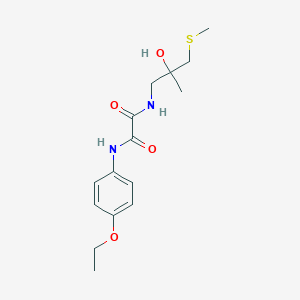

![2-(5-chlorothiophen-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2534256.png)

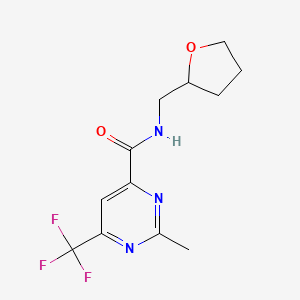

![8-(3,4,5-Trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2534262.png)

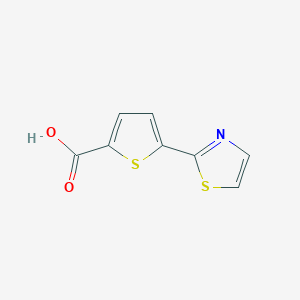

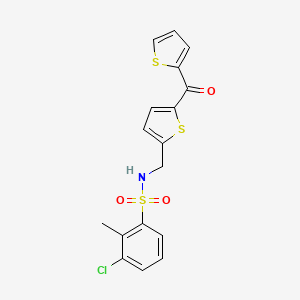

![Tert-butyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2534265.png)

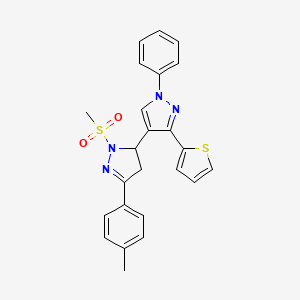

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2534267.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2534271.png)

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534273.png)